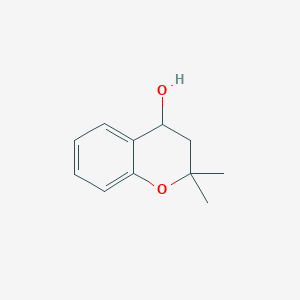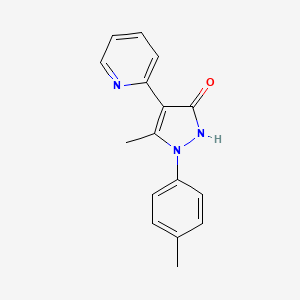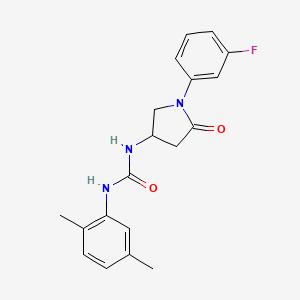![molecular formula C13H17ClN2O4S B2395699 2-chloro-6-methyl-N-[(oxan-2-yl)methanesulfonyl]pyridine-4-carboxamide CAS No. 1808586-75-5](/img/structure/B2395699.png)
2-chloro-6-methyl-N-[(oxan-2-yl)methanesulfonyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-methyl-N-[(oxan-2-yl)methanesulfonyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is commonly referred to as "compound X" in scientific literature.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-methyl-N-[(oxan-2-yl)methanesulfonyl]pyridine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. Specifically, the compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a role in the regulation of inflammation. By inhibiting PDE4, compound X can reduce inflammation in the body. Additionally, it has been shown to have activity against certain cancer cell lines, although the mechanism of this activity is not yet fully understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-6-methyl-N-[(oxan-2-yl)methanesulfonyl]pyridine-4-carboxamide are still being studied. However, it has been shown to have anti-inflammatory and anti-cancer properties, as mentioned earlier. Additionally, it has been shown to have an effect on the immune system, specifically on the activity of T cells. The compound has been shown to inhibit the activity of T cells, which play a role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-6-methyl-N-[(oxan-2-yl)methanesulfonyl]pyridine-4-carboxamide in lab experiments is its potential as a therapeutic agent. The compound has shown promising results in inhibiting the activity of certain enzymes and receptors, making it a potential candidate for drug development. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, which further adds to its potential as a therapeutic agent.
However, one of the limitations of using this compound in lab experiments is its relatively high cost. The synthesis method for compound X involves several steps, which can be time-consuming and expensive. Additionally, the compound is not yet widely available, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on 2-chloro-6-methyl-N-[(oxan-2-yl)methanesulfonyl]pyridine-4-carboxamide. One potential direction is further investigation into the mechanism of action of the compound. Specifically, more research is needed to determine how the compound inhibits the activity of certain enzymes and receptors, and how this activity can be harnessed for therapeutic purposes.
Another potential direction is the development of new synthetic methods for compound X. This could involve optimizing the current synthesis method to increase yields and reduce costs, or developing new methods altogether.
Finally, there is potential for further research into the applications of compound X in various fields, including medicinal chemistry and biochemistry. Specifically, more research is needed to determine the full extent of the compound's anti-inflammatory and anti-cancer properties, and how these properties can be used to develop new therapeutic agents.
Métodos De Síntesis
The synthesis of 2-chloro-6-methyl-N-[(oxan-2-yl)methanesulfonyl]pyridine-4-carboxamide involves a series of chemical reactions, starting with the reaction of 2-chloro-6-methylpyridine-4-carboxylic acid with oxan-2-ylmethylamine. The resulting intermediate is then reacted with methanesulfonyl chloride to yield the final product. This synthesis method has been optimized to produce high yields of pure compound X.
Aplicaciones Científicas De Investigación
2-chloro-6-methyl-N-[(oxan-2-yl)methanesulfonyl]pyridine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and biochemistry. The compound has shown promising results in inhibiting the activity of certain enzymes and receptors, making it a potential candidate for drug development. Furthermore, it has been shown to have anti-inflammatory and anti-cancer properties, which further adds to its potential as a therapeutic agent.
Propiedades
IUPAC Name |
2-chloro-6-methyl-N-(oxan-2-ylmethylsulfonyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-9-6-10(7-12(14)15-9)13(17)16-21(18,19)8-11-4-2-3-5-20-11/h6-7,11H,2-5,8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJYXNRPKYPBPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)NS(=O)(=O)CC2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-methyl-N-[(oxan-2-yl)methanesulfonyl]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B2395617.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide](/img/structure/B2395619.png)
![3-(4-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2395621.png)
![2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2395624.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2395628.png)
![N-[1-(Methoxymethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2395629.png)
![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)triazole-4-carboxamide](/img/structure/B2395631.png)
![ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2395633.png)


![2,4-dichloro-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2395638.png)
